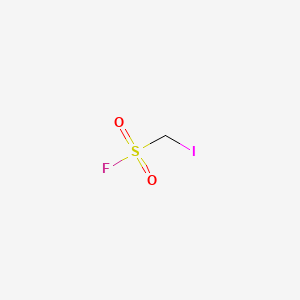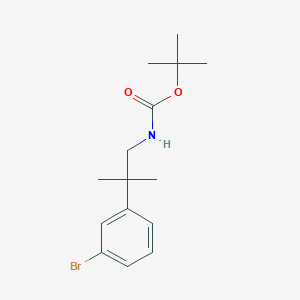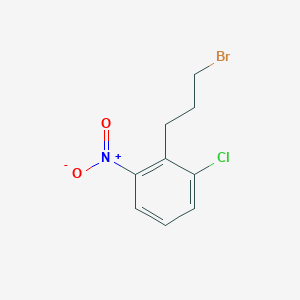![molecular formula C11H12ClN3O2S B15305572 Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core:
Substitution Reaction:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substitution reactions yield various substituted thieno[2,3-d]pyrimidines.
- Oxidation and reduction reactions modify the functional groups on the thieno[2,3-d]pyrimidine ring.
- Hydrolysis yields the corresponding amine and tert-butanol.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
- Employed in the study of reaction mechanisms and structure-activity relationships.
Biology:
- Investigated for its potential antimicrobial and antifungal activities .
- Studied for its inhibitory effects on specific enzymes, such as acetyl-CoA carboxylase.
Medicine:
- Explored as a potential therapeutic agent for treating bacterial and fungal infections.
- Evaluated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetyl-CoA carboxylase by binding to their active sites, thereby blocking their catalytic activity.
Cellular Pathways: It affects cellular pathways involved in energy metabolism and cell proliferation, leading to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine
Comparison:
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine: Similar in structure but with a pyridine substitution, which may alter its biological activity and solubility.
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine: Contains multiple tert-butyl groups and a terpyridine core, making it distinct in terms of electronic properties and potential applications .
Uniqueness:
- The presence of the tert-butyl carbamate group in tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate enhances its stability and solubility, making it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H12ClN3O2S |
|---|---|
Poids moléculaire |
285.75 g/mol |
Nom IUPAC |
tert-butyl N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H12ClN3O2S/c1-11(2,3)17-10(16)14-7-6-4-5-18-8(6)15-9(12)13-7/h4-5H,1-3H3,(H,13,14,15,16) |
Clé InChI |
HNOGDDQPHWRBDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=CSC2=NC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)



![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)




